Rebamipide

Description

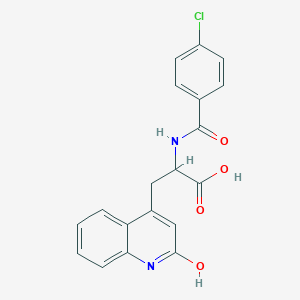

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[(4-chlorobenzoyl)amino]-3-(2-oxo-1H-quinolin-4-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClN2O4/c20-13-7-5-11(6-8-13)18(24)22-16(19(25)26)9-12-10-17(23)21-15-4-2-1-3-14(12)15/h1-8,10,16H,9H2,(H,21,23)(H,22,24)(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALLWOAVDORUJLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=O)N2)CC(C(=O)O)NC(=O)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8045937 | |

| Record name | Rebamipide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90098-04-7 | |

| Record name | Rebamipide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90098-04-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rebamipide [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090098047 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rebamipide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11656 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | rebamipide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758955 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Rebamipide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Rebamipide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | REBAMIPIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LR583V32ZR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Rebamipide's Multifaceted Mechanism of Action in Gastric Mucosal Protection: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rebamipide is a gastroprotective agent with a well-established clinical profile in the management of gastritis and peptic ulcers. Its therapeutic efficacy is underpinned by a complex and multifaceted mechanism of action that enhances the physiological defense systems of the gastric mucosa. This technical guide provides an in-depth exploration of the core mechanisms of this compound, focusing on its influence on prostaglandin synthesis, mucus production, and its anti-inflammatory and cytoprotective properties. Detailed summaries of quantitative data from key studies are presented in tabular format for comparative analysis. Furthermore, this guide outlines the experimental protocols employed in pivotal research and provides visualizations of the key signaling pathways and experimental workflows using the DOT language for Graphviz. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering a deeper understanding of this compound's molecular interactions within the gastric mucosa.

Introduction

The integrity of the gastric mucosa is maintained by a delicate balance between aggressive factors, such as gastric acid and pepsin, and a range of defensive mechanisms. These defenses include the mucus-bicarbonate barrier, adequate mucosal blood flow, and the production of prostaglandins.[1][2] Disruption of this equilibrium can lead to mucosal injury, resulting in conditions like gastritis and peptic ulcer disease. This compound, a quinolinone derivative, is a gastroprotective drug that reinforces these endogenous defense mechanisms.[3][4] Unlike anti-secretory agents that primarily focus on reducing gastric acid, this compound's approach is cytoprotective, aiming to bolster the resilience of the gastric lining against injury and promote healing.[3] This guide will dissect the key molecular pathways through which this compound exerts its protective effects.

Enhancement of Prostaglandin Synthesis

Prostaglandins, particularly prostaglandin E2 (PGE2), are pivotal in maintaining gastric mucosal homeostasis. They stimulate the secretion of mucus and bicarbonate, increase mucosal blood flow, and inhibit gastric acid secretion. This compound has been shown to augment the levels of PGE2 in the gastric mucosa through a dual mechanism involving both the synthesis and degradation pathways.

Induction of Cyclooxygenase-2 (COX-2)

This compound induces the expression of COX-2, a key enzyme in the synthesis of prostaglandins. This induction occurs at both the transcriptional and translational levels in gastric epithelial cells. The signaling cascades implicated in this upregulation include the extracellular signal-regulated protein kinase 1 and 2 (ERK1/2) and p38 mitogen-activated protein kinase (p38MAPK) pathways.

Downregulation of 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH)

In addition to promoting synthesis, this compound also appears to increase the local concentration of PGE2 by inhibiting its catabolism. It has been demonstrated to decrease the mRNA expression of 15-PGDH, the primary enzyme responsible for the degradation of prostaglandins. This reduction in PGE2 breakdown contributes to its sustained protective effects.

Table 1: Quantitative Data on this compound's Effect on Prostaglandin Pathways

| Parameter | Experimental Model | This compound Concentration/Dose | Result | Reference |

| COX-2 mRNA Expression | Rat Gastric Mucosa | 100 mg/kg | 2-fold increase | |

| COX-2 Protein Expression | Rat Gastric Epithelial (RGM1) Cells | Not specified | ~6-fold increase | |

| PGE2 Concentration | Mouse Gastric Tissue | Not specified | 1.4-fold increase | |

| 15-PGDH mRNA Expression | Mouse Gastric Tissue | 100 mg/kg | 89% decrease |

Experimental Protocols

2.2.1. Western Blot Analysis for COX-2 Expression

-

Cell Culture and Treatment: Rat gastric mucosal cells (RGM1) are cultured to confluence and then treated with this compound at various concentrations and for different durations.

-

Protein Extraction: Cells are lysed, and total protein is extracted. Protein concentration is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for COX-2, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

2.2.2. Real-Time PCR for 15-PGDH mRNA Expression

-

Animal Model and Treatment: C57BL/6 mice are administered this compound (e.g., 30 mg/kg or 100 mg/kg) or a vehicle control.

-

RNA Isolation: After a specified time, the gastric tissue is harvested, and total RNA is isolated using a suitable kit (e.g., ISOGEN).

-

Reverse Transcription: The isolated RNA is reverse-transcribed into complementary DNA (cDNA).

-

Quantitative PCR: The cDNA is subjected to real-time PCR using specific primers and probes for 15-PGDH. The relative expression is normalized to a housekeeping gene (e.g., GAPDH).

Diagram 1: Prostaglandin Synthesis Pathway

Caption: this compound's dual action on prostaglandin E2 levels.

Augmentation of Gastric Mucus Secretion

The gastric mucus layer provides a crucial first line of defense against the corrosive luminal environment. This compound enhances this protective barrier by increasing the production and secretion of mucus glycoproteins.

Increased Mucin Gene Expression and Protein Secretion

This compound upregulates the gene expression of several mucins, including MUC1, MUC2, and MUC4. This leads to an increased synthesis and subsequent secretion of mucin proteins. Studies using human colonic goblet cell lines (LS174T) have demonstrated a concentration-dependent increase in MUC2 secretion following this compound treatment. Furthermore, in human studies, a 4-week administration of this compound resulted in a significant increase in total gastric mucin output, particularly acidic mucin rich in sialic acid.

Involvement of the Akt Signaling Pathway

The mechanism underlying this compound-induced mucin secretion involves the activation of the Akt signaling pathway. This compound has been shown to increase the phosphorylation of Akt, and the use of an Akt inhibitor abrogates the this compound-induced MUC2 secretion, confirming the pathway's involvement.

Table 2: Quantitative Data on this compound's Effect on Mucus Production

| Parameter | Experimental Model | This compound Administration | Result | Reference |

| Total Gastric Mucin Output | Healthy Human Volunteers | 4 weeks | 53% increase | |

| Soluble Mucus Content | Rats | 1 hour post-administration | ~160% of control | |

| MUC2 Secretion | LS174T Cells | Concentration-dependent | Significant increase | |

| MUC1 and MUC4 Gene Expression | Human Corneal Epithelial Cells | 24 hours | Significant increase |

Experimental Protocols

3.2.1. Dot Blot for MUC2 Secretion

-

Cell Culture and Treatment: LS174T cells are cultured and treated with varying concentrations of this compound.

-

Supernatant Collection: The cell culture supernatant is collected.

-

Dot Blotting: The supernatant is applied to a nitrocellulose membrane using a dot blot apparatus.

-

Immunodetection: The membrane is blocked and then incubated with a primary antibody against MUC2, followed by a secondary antibody.

-

Quantification: The signal intensity of the dots is quantified using densitometry to determine the relative amount of secreted MUC2.

3.2.2. Endoscopic Gastrin Test (EGT) for Mucus Secretion in Humans

-

Baseline Collection: After an overnight fast, a gastroscope is inserted, and any residual gastric juice is aspirated.

-

Stimulation: Gastrin is administered to stimulate gastric secretion.

-

Sample Collection: Over a 10-minute period, freshly secreted gastric juice is collected under direct endoscopic visualization.

-

Mucin Analysis: The collected gastric juice is analyzed for total mucin content, often measured as hexose concentration. This procedure is performed before and after a course of this compound treatment.

Diagram 2: Mucin Secretion Signaling Pathway

Caption: this compound-induced mucin secretion via the Akt pathway.

Anti-inflammatory and Cytoprotective Actions

Inflammation and oxidative stress are key contributors to gastric mucosal damage. This compound exhibits potent anti-inflammatory and cytoprotective properties, mitigating these harmful processes.

Inhibition of Neutrophil Activation and Inflammatory Cytokine Production

This compound attenuates the inflammatory response by inhibiting the activation of neutrophils, a key cell type in gastric inflammation. It reduces the expression of adhesion molecules like CD18 on neutrophils, thereby decreasing their adherence to endothelial cells. Furthermore, this compound suppresses the production of pro-inflammatory cytokines, including interleukin-8 (IL-8), by gastric epithelial cells, particularly in the context of Helicobacter pylori infection.

Scavenging of Reactive Oxygen Species (ROS)

This compound is a potent scavenger of reactive oxygen species, particularly hydroxyl radicals. This antioxidant activity helps to protect gastric mucosal cells from oxidative damage. The second-order rate constant for the reaction between this compound and hydroxyl radicals has been calculated to be 2.24 x 1010 M-1/s-1.

Promotion of Angiogenesis and Epithelial Cell Proliferation

For ulcer healing, the formation of new blood vessels (angiogenesis) and the proliferation of epithelial cells are crucial. This compound promotes angiogenesis by upregulating the expression of pro-angiogenic genes such as vascular endothelial growth factor (VEGF) and fibroblast growth factor receptor-2 (FGFR2) in gastric epithelial cells. It also directly stimulates the proliferation and migration of gastric epithelial cells, contributing to the restoration of the mucosal barrier.

Modulation of the Toll-like Receptor 4 (TLR4)/NF-κB Pathway

The Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of the inflammatory response. This compound has been shown to inhibit this pathway, which in turn suppresses the production of inflammatory mediators.

Table 3: Quantitative Data on this compound's Anti-inflammatory and Cytoprotective Effects

| Parameter | Experimental Model | This compound Concentration | Result | Reference |

| Neutrophil Adherence to Endothelial Cells | In vitro (H. pylori extract stimulated) | 10-5 and 10-6 M | Reduction | |

| Hydroxyl Radical Scavenging Rate Constant | In vitro (EPR study) | N/A | 2.24 x 1010 M-1/s-1 | |

| VEGF Gene Expression | Rat Gastric Epithelial (RGM1) Cells | Not specified | 7.5-fold increase | |

| FGFR2 Gene Expression | Rat Gastric Epithelial (RGM1) Cells | Not specified | 4.4-fold increase | |

| In Vitro Angiogenesis | Rat Gastric Mucosal Endothelial Cells | Not specified | ~240% stimulation vs. control |

Experimental Protocols

4.4.1. Neutrophil Adhesion Assay

-

Cell Isolation and Culture: Human neutrophils are isolated from peripheral blood. Human umbilical vein endothelial cells (HUVECs) are cultured to form a monolayer.

-

Stimulation and Treatment: Neutrophils are stimulated with an inflammatory agent (e.g., H. pylori extract) in the presence or absence of this compound.

-

Co-culture: The treated neutrophils are added to the HUVEC monolayer and incubated.

-

Quantification: Non-adherent neutrophils are washed away, and the number of adherent neutrophils is quantified, for example, by measuring myeloperoxidase (MPO) activity.

4.4.2. Electron Paramagnetic Resonance (EPR) for Hydroxyl Radical Scavenging

-

Reaction Mixture: A reaction mixture containing a spin trapping agent (e.g., DMPO), a source of hydroxyl radicals (e.g., Fenton reaction), and varying concentrations of this compound is prepared.

-

EPR Spectroscopy: The EPR spectrum of the spin-trapped radical is recorded.

-

Analysis: The signal intensity of the hydroxyl radical adduct is measured in the presence and absence of this compound to determine its scavenging activity. The second-order rate constant can be calculated from these measurements.

Diagram 3: Anti-inflammatory and Cytoprotective Pathways

References

- 1. This compound protects against activation of neutrophils by Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. This compound: overview of its mechanisms of action and efficacy in mucosal protection and ulcer healing - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Rebamipide in Enhancing Mucosal Defense: A Technical Guide

Abstract

Rebamipide is a gastroprotective agent with a multifaceted mechanism of action that enhances the defensive capabilities of the gastrointestinal mucosa. Initially developed for the treatment of gastric ulcers and gastritis, its pleiotropic effects are now recognized to extend to various aspects of mucosal integrity. This technical guide provides an in-depth overview of this compound's core mechanisms, including its role in prostaglandin synthesis, mucus production, anti-inflammatory and antioxidant activities, and the promotion of mucosal healing. The content herein summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex signaling pathways involved, offering a comprehensive resource for researchers, scientists, and drug development professionals in the field of gastroenterology and mucosal biology.

Core Mechanisms of Mucosal Defense

This compound exerts its protective effects through several distinct but interconnected pathways that collectively bolster the mucosal barrier, suppress inflammatory insults, and promote tissue repair.

Stimulation of Prostaglandin Synthesis

Prostaglandins (PGs), particularly Prostaglandin E2 (PGE2), are critical mediators of mucosal defense, stimulating mucus and bicarbonate secretion and maintaining mucosal blood flow.[1] this compound enhances the endogenous production of PGs through two primary mechanisms:

-

Induction of Cyclooxygenase-2 (COX-2): this compound upregulates the expression of COX-2, the key enzyme in prostaglandin synthesis.[2][3] This induction is mediated through the activation of several signaling pathways, including the extracellular signal-regulated protein kinase 1 and 2 (ERK1/2), p38 mitogen-activated protein kinase (p38MAPK), and 5' adenosine monophosphate-activated protein kinase (AMPK) pathways.[4]

-

Inhibition of Prostaglandin Degradation: this compound has been shown to decrease the expression of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), the primary enzyme responsible for the catabolism of PGs.[5] This action increases the local concentration and prolongs the activity of protective prostaglandins in the gastric tissue.

Enhancement of the Mucus Barrier

The gastric mucus layer is the first line of defense against luminal acid and pepsin. This compound strengthens this barrier by:

-

Increasing Mucin Production: It stimulates the secretion of gastric mucus and increases the content of mucus glycoproteins. Specifically, this compound promotes the gene expression of MUC1, MUC2, and MUC4.

-

Activating Prostaglandin E Receptor 4 (EP4): The drug augments the expression of the EP4 receptor gene. PGE2 binding to EP4 receptors on mucus-producing cells is a key signal for mucus secretion, a process that this compound enhances.

Anti-inflammatory and Antioxidant Actions

Chronic inflammation and oxidative stress are key drivers of mucosal injury. This compound counteracts these processes through:

-

Inhibition of Neutrophil Activity: It attenuates the activity of neutrophils, a key source of inflammatory mediators and reactive oxygen species (ROS). This compound inhibits neutrophil adhesion to the endothelium by suppressing the expression of adhesion molecules like CD11 and CD18 and down-regulating E-selectin and P-selectin.

-

Suppression of Pro-inflammatory Cytokines: this compound inhibits the production of pro-inflammatory cytokines, including Interleukin-8 (IL-8) and Tumor Necrosis Factor-alpha (TNF-α), by suppressing the Nuclear Factor-kappa B (NF-κB) signaling pathway.

-

Scavenging of Free Radicals: It possesses direct antioxidant properties, effectively scavenging harmful ROS such as hydroxyl radicals and inhibiting superoxide production from neutrophils.

Promotion of Mucosal Healing and Repair

Beyond protection, this compound actively promotes the healing of existing mucosal damage.

-

Angiogenesis: The drug stimulates angiogenesis (the formation of new blood vessels), which is crucial for delivering nutrients and oxygen to the healing tissue. It achieves this by upregulating the expression of proangiogenic genes, including Vascular Endothelial Growth Factor (VEGF), Heparin-Binding EGF-like Growth Factor (HB-EGF), and Fibroblast Growth Factor Receptor-2 (FGFR2).

-

Epithelial Restitution: this compound accelerates the migration and proliferation of gastric epithelial cells to cover the ulcerated area. This process of restitution is enhanced through the phosphorylation of ERK and the activation of Rho kinase.

-

Restoration of Tight Junctions: In NSAID-induced injury models, this compound helps restore the integrity of the epithelial barrier by reversing the inhibition of tight junction proteins like zonula-occludens (ZO-1) and claudin-1.

Quantitative Efficacy Data

The clinical and molecular effects of this compound have been quantified in numerous studies. The following tables summarize key findings.

Table 1: Clinical Efficacy of this compound in Ulcer Healing

| Study Context | This compound Group | Control Group | Control Agent | Outcome | Reference |

| Post-H. pylori Eradication | 80.0% healing rate | 66.1% healing rate | Placebo | Significantly higher healing | |

| Post-H. pylori Eradication | 81.5% healing rate | 82.5% healing rate | Omeprazole (20mg) | Non-inferior healing efficacy | |

| Post-ESD Ulcers (>20mm) at 4 weeks | 68.0% healing rate | 36.0% healing rate | PPI (Proton Pump Inhibitor) alone | Superior healing with combination | |

| Post-ESD Ulcers at 8 weeks | 93.3% healing rate | 90.9% healing rate | PPI (Lansoprazole) | Comparable healing efficacy | |

| Erosive Gastritis (2 weeks) | 39.7% improvement (150mg BID) | 43.8% improvement (100mg TID) | This compound (Standard Dose) | Non-inferior efficacy of new formulation |

Table 2: Molecular and Cellular Effects of this compound (In Vitro & In Vivo)

| Parameter Measured | Effect of this compound | Fold/Percentage Change | Model System | Reference |

| Gene Expression | ||||

| VEGF mRNA | Upregulation | 7.5-fold increase | Rat Gastric Epithelial Cells | |

| HB-EGF mRNA | Upregulation | ~5-fold increase | Rat Gastric Epithelial Cells | |

| FGFR-2 mRNA | Upregulation | 4.4-fold increase | Rat Gastric Epithelial Cells | |

| COX-2 mRNA | Upregulation | 9.3-fold increase | Rat Gastric Epithelial Cells | |

| COX-2 Protein | Upregulation | ~6-fold increase | Rat Gastric Epithelial Cells | |

| Biochemical Effects | ||||

| PGE2 Concentration | Increase | 1.4-fold increase | Mouse Gastric Tissue | |

| Soluble Mucus Content | Increase | ~160% of control | Rat Gastric Contents | |

| Cellular Processes | ||||

| In Vitro Angiogenesis | Stimulation | ~240% increase vs. control | Rat Gastric Endothelial Cells | |

| Neutrophil Adhesion | Inhibition | Concentration-dependent | HUVECs |

Key Experimental Methodologies

The characterization of this compound's mechanisms relies on a range of established laboratory techniques.

Quantification of Prostaglandin E2 (PGE2)

-

Principle: Competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the standard method. This assay relies on the competition between PGE2 in the sample and a known amount of enzyme-labeled PGE2 (tracer) for binding to a limited number of sites on a PGE2-specific antibody coated onto a microplate. The signal generated by the enzyme is inversely proportional to the concentration of PGE2 in the sample.

-

Methodology:

-

Sample Preparation: Biological samples (e.g., cell culture supernatants, tissue homogenates) are collected.

-

Assay Procedure: Standards and samples are pipetted into the antibody-coated microplate wells.

-

The PGE2-enzyme tracer is added to all wells.

-

The plate is incubated to allow for competitive binding.

-

The wells are washed to remove unbound reagents.

-

A substrate for the enzyme is added, which develops a colorimetric signal.

-

The reaction is stopped, and the absorbance is read using a microplate reader at a specific wavelength (e.g., 405-420 nm).

-

Quantification: A standard curve is generated using known concentrations of PGE2, and the concentrations in the samples are interpolated from this curve.

-

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Induction of cyclooxygenase-2 in rat gastric mucosa by this compound, a mucoprotective agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Gastro-protective agent this compound induces cyclooxygenease-2 (COX-2) in gastric epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound in gastric mucosal protection and healing: An Asian perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, a mucoprotective drug, inhibits NSAIDs-induced gastric mucosal injury: possible involvement of the downregulation of 15-hydroxyprostaglandin dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

Cellular pathways modulated by Rebamipide treatment

An In-depth Technical Guide on the Cellular Pathways Modulated by Rebamipide Treatment

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular mechanisms of this compound, with a focus on the cellular pathways it modulates. It includes quantitative data presented in structured tables, detailed experimental protocols for key assays, and visualizations of signaling pathways and experimental workflows using Graphviz.

Introduction

This compound is a gastroprotective agent that has demonstrated efficacy in the treatment of gastritis and gastric ulcers.[1][2] Its therapeutic effects are attributed to a multifaceted mechanism of action at the cellular and molecular level.[3] This technical guide delves into the core cellular pathways modulated by this compound, providing researchers and drug development professionals with an in-depth understanding of its pharmacological activities.

Core Cellular Pathways Modulated by this compound

This compound exerts its cytoprotective and therapeutic effects through the modulation of several key cellular pathways. These can be broadly categorized into:

-

Enhancement of Mucosal Defense: Upregulation of prostaglandins and mucin production.

-

Anti-inflammatory Effects: Inhibition of pro-inflammatory cytokines and neutrophil activation.

-

Antioxidant Activity: Scavenging of reactive oxygen species (ROS).

-

Promotion of Tissue Repair and Regeneration: Stimulation of growth factor expression and maintenance of epithelial barrier integrity.

Prostaglandin Synthesis and Cyclooxygenase (COX) Pathway

This compound stimulates the production of prostaglandins, particularly Prostaglandin E2 (PGE2), which play a crucial role in maintaining gastric mucosal integrity.[3][4] This is primarily achieved through the upregulation of Cyclooxygenase-2 (COX-2), a key enzyme in prostaglandin synthesis.

Caption: this compound-induced COX-2 expression pathway.

Anti-inflammatory Pathways

This compound exhibits significant anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and suppressing the activation of inflammatory cells like neutrophils. A key target in this process is the Nuclear Factor-kappa B (NF-κB) signaling pathway.

Caption: this compound's inhibition of the NF-κB pathway.

Antioxidant and Cytoprotective Pathways

This compound directly scavenges reactive oxygen species (ROS), particularly hydroxyl radicals, and induces the expression of cytoprotective proteins like heat-shock proteins (HSPs).

Caption: Experimental workflow for antioxidant assays.

Growth Factor Signaling and Tissue Repair

This compound promotes the healing of mucosal damage by upregulating the expression of various growth factors and their receptors, and by enhancing the integrity of the epithelial barrier through the modulation of tight junction proteins.

Caption: this compound's effect on growth factor expression.

Quantitative Data on this compound's Effects

The following tables summarize the quantitative effects of this compound on various cellular and molecular targets as reported in the literature.

Table 1: Effect of this compound on Gene Expression

| Gene | Cell Type/Model | This compound Concentration/Dose | Fold Change (vs. Control) | Reference |

| COX-2 | Rat Gastric Epithelial Cells (RGM1) | Not Specified | 9.3-fold (mRNA) | |

| COX-2 | Rat Gastric Mucosa | 100 mg/kg | ~2-fold (mRNA) | |

| VEGF | Rat Gastric Epithelial Cells (RGM1) | Not Specified | 7.5-fold | |

| HB-EGF | Rat Gastric Epithelial Cells (RGM1) | Not Specified | ~5-fold | |

| FGFR2 | Rat Gastric Epithelial Cells (RGM1) | Not Specified | 4.4-fold | |

| IGF-1 | Rat Gastric Epithelial Cells (RGM1) | Not Specified | 5-fold | |

| MUC1 | Human Corneal Epithelial Cells | Not Specified | Increased | |

| MUC4 | Human Corneal Epithelial Cells | Not Specified | Increased | |

| 15-PGDH | Mouse Gastric Tissue | 100 mg/kg | 89% decrease (mRNA) |

Table 2: Effect of this compound on Protein Expression and Secretion

| Protein/Molecule | Cell Type/Model | This compound Concentration/Dose | Effect | Reference |

| COX-2 | Rat Gastric Epithelial Cells (RGM1) | Not Specified | ~6-fold increase | |

| IL-8 | Human Umbilical Vein Endothelial Cells (HUVECs) | 2 mM | Decreased expression | |

| Mucin-like Glycoproteins | Human Corneal Epithelial Cells | Not Specified | Significantly increased | |

| PGE2 | Mouse Gastric Tissue | 100 mg/kg | 1.4-fold increase | |

| HSP70 | Cultured Gastric Mucosal Cells | Dose-dependent | Significantly increased | |

| Claudin-3 | Rat Model of GERD | 100 mg/kg | Significantly higher expression | |

| Claudin-4 | Rat Model of GERD | 100 mg/kg | Significantly higher expression |

Table 3: Effect of this compound on Cellular Processes

| Process | Cell Type/Model | This compound Concentration/Dose | Effect | Reference |

| In Vitro Angiogenesis | Rat Gastric Mucosal Endothelial Cells | Not Specified | ~240% increase | |

| Oxygen Free Radical Production | H. pylori-activated Human Neutrophils | 1.0 mM | Potent inhibition | |

| Transepithelial Electrical Resistance (TER) | Human Corneal Epithelial Cells | Concentration-dependent | Increased | |

| Hydroxyl Radical Scavenging | In Vitro (UVB/H2O2) | Concentration-dependent | Second order rate constant: 5.62 x 10(10) M(-1) s(-1) |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Western Blot Analysis for Protein Expression (e.g., COX-2, p-Akt, HSP70)

This protocol is a general guideline based on standard Western blotting procedures and information from studies on this compound.

Objective: To determine the effect of this compound on the expression levels of specific proteins.

Materials:

-

Cell culture reagents

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific to the protein of interest, e.g., anti-COX-2, anti-p-Akt, anti-HSP70)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) detection reagents

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat cells with various concentrations of this compound or vehicle control for a specified duration.

-

Cell Lysis and Protein Extraction: Wash cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST. Apply ECL detection reagents and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Real-Time Quantitative PCR (RT-qPCR) for Gene Expression (e.g., COX-2, MUC1, VEGF)

This protocol is a general guideline based on standard RT-qPCR procedures and information from studies on this compound.

Objective: To quantify the effect of this compound on the mRNA expression levels of target genes.

Materials:

-

Cell culture reagents

-

This compound

-

RNA extraction kit (e.g., TRIzol or column-based kits)

-

cDNA synthesis kit

-

RT-qPCR master mix (e.g., SYBR Green or TaqMan)

-

Gene-specific primers

-

RT-qPCR instrument

Procedure:

-

Cell Culture and Treatment: Treat cells with this compound as described for Western blotting.

-

RNA Extraction: Isolate total RNA from the cells using an RNA extraction kit according to the manufacturer's instructions.

-

RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).

-

cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a cDNA synthesis kit.

-

RT-qPCR: Set up the RT-qPCR reaction with the cDNA template, gene-specific primers, and RT-qPCR master mix. Run the reaction in an RT-qPCR instrument.

-

Data Analysis: Analyze the amplification data to determine the relative expression of the target gene. The comparative Ct (ΔΔCt) method is commonly used for quantification, with a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification (e.g., IL-8)

This protocol is a general guideline based on standard ELISA procedures and information from studies on this compound.

Objective: To measure the concentration of secreted cytokines in cell culture supernatants following this compound treatment.

Materials:

-

Cell culture reagents

-

This compound

-

ELISA kit for the cytokine of interest (e.g., IL-8)

-

Microplate reader

Procedure:

-

Cell Culture and Treatment: Treat cells with this compound as described previously.

-

Supernatant Collection: Collect the cell culture supernatant at the end of the treatment period.

-

ELISA: Perform the ELISA according to the manufacturer's protocol. This typically involves:

-

Coating a microplate with a capture antibody.

-

Adding standards and samples (cell supernatants).

-

Incubating with a detection antibody.

-

Adding a substrate to produce a colorimetric signal.

-

-

Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Generate a standard curve from the absorbance values of the standards. Use the standard curve to calculate the concentration of the cytokine in the samples.

Immunofluorescence for Tight Junction Protein Localization (e.g., ZO-1)

This protocol is a general guideline based on standard immunofluorescence procedures and information from studies on this compound.

Objective: To visualize the effect of this compound on the localization and expression of tight junction proteins.

Materials:

-

Cells grown on coverslips

-

This compound

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 1% BSA in PBS)

-

Primary antibody (e.g., anti-ZO-1)

-

Fluorescently-labeled secondary antibody

-

Mounting medium with DAPI

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment: Grow cells on coverslips and treat with this compound.

-

Fixation and Permeabilization: Fix the cells with fixative, then permeabilize with permeabilization buffer.

-

Blocking: Block non-specific binding sites with blocking solution.

-

Antibody Staining: Incubate with the primary antibody, followed by incubation with the fluorescently-labeled secondary antibody.

-

Mounting: Mount the coverslips onto microscope slides using mounting medium containing DAPI to counterstain the nuclei.

-

Imaging: Visualize the stained cells using a fluorescence microscope and capture images.

Conclusion

This compound's therapeutic efficacy stems from its ability to modulate a complex network of cellular pathways. Its actions on prostaglandin synthesis, inflammation, oxidative stress, and growth factor signaling collectively contribute to its gastroprotective and ulcer-healing properties. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and scientists working to further elucidate the molecular mechanisms of this compound and to explore its potential in other therapeutic areas. The provided visualizations of key signaling pathways and experimental workflows serve as a quick reference for understanding the intricate cellular effects of this drug. This in-depth technical guide is intended to facilitate future research and development efforts in the field.

References

- 1. This compound protects small intestinal mucosal injuries caused by indomethacin by modulating intestinal microbiota and the gene expression in intestinal mucosa in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Additive Effects of this compound Plus Proton Pump Inhibitors on the Expression of Tight Junction Proteins in a Rat Model of Gastro-Esophageal Reflux Disease [gutnliver.org]

- 3. This compound in gastric mucosal protection and healing: An Asian perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The effect of this compound on non-steroidal antiinflammatory drug-induced gastro-enteropathy: a multi-center, randomized pilot study - PMC [pmc.ncbi.nlm.nih.gov]

Rebamipide's Interaction with Growth Factor Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rebamipide, a gastroprotective agent, has demonstrated a complex and multifaceted interaction with various growth factor signaling pathways, contributing to its therapeutic effects in mucosal protection and ulcer healing. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's engagement with key growth factor signaling cascades, including the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor (VEGF), Fibroblast Growth Factor (FGF), and Hepatocyte Growth Factor (HGF) pathways. The document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the signaling pathways to facilitate a comprehensive understanding for research and drug development professionals.

Introduction

This compound's therapeutic efficacy extends beyond its ability to increase mucus production and scavenge reactive oxygen species. A significant component of its mechanism of action involves the modulation of growth factor signaling, which is crucial for cell proliferation, migration, and angiogenesis – processes essential for tissue repair and regeneration. This guide explores the intricate details of these interactions.

Interaction with Key Growth Factor Signaling Pathways

Epidermal Growth Factor Receptor (EGFR) Signaling

This compound has been shown to positively modulate the EGFR signaling pathway, a critical regulator of cell proliferation and migration. Studies have indicated that this compound treatment leads to an increased expression of both EGF and its receptor, EGF-R, in gastric mucosal cells[1][2]. This upregulation is a key mechanism for its ulcer-healing properties, as EGFR activation is crucial for epithelial cell proliferation and re-epithelialization of damaged tissues[2]. In human corneal epithelial cells, this compound enhances the expression of mucin genes (MUC1, MUC4, and MUC16) through the activation of the EGFR pathway[3].

The downstream effects of EGFR activation by this compound involve the stimulation of the ERK1/2 and PI3K/Akt pathways, which are pivotal in promoting cell survival and proliferation[3].

Diagram: this compound's Influence on EGFR Signaling

Caption: this compound upregulates EGF and EGFR expression, activating downstream PI3K/Akt and ERK pathways.

Vascular Endothelial Growth Factor (VEGF) Signaling

Angiogenesis, the formation of new blood vessels, is a critical process in ulcer healing, and VEGF is a potent pro-angiogenic factor. This compound promotes angiogenesis in the gastric mucosa by upregulating the expression of proangiogenic genes, including VEGF. This effect contributes significantly to the restoration of blood flow to the damaged tissue, facilitating healing. This compound has been shown to have a direct pro-angiogenic effect on microvascular endothelial cells.

Fibroblast Growth Factor (FGF) Signaling

This compound also influences the FGF signaling pathway. It has been demonstrated to upregulate the expression of fibroblast growth factor receptor-2 (FGFR2). The FGF/FGFR system plays a vital role in tissue repair and regeneration by stimulating cell proliferation, migration, and differentiation. In cyclooxygenase-2 (COX-2)-deficient mice, where ulcer healing is delayed, this compound was found to reverse the inhibition of basic fibroblast growth factor (bFGF) mRNA expression, suggesting a COX-2-independent mechanism for its effect on FGF signaling.

Hepatocyte Growth Factor (HGF) Signaling

The HGF/c-Met signaling pathway is another important contributor to gastric mucosal healing. This compound has been shown to upregulate the expression of both HGF and its receptor, c-Met, in a rat model of acetic acid-induced gastric ulcer. This upregulation was correlated with an increase in proliferating cell nuclear antigen (PCNA)-labeled epithelial cells, indicating enhanced cell proliferation. The study also suggested a link between prostaglandin induction by this compound and subsequent HGF upregulation.

Downstream Signaling Cascades

This compound's interaction with growth factor receptors triggers several downstream signaling cascades that are central to its cellular effects.

PI3K/Akt Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a major signaling axis downstream of many growth factor receptors and is crucial for cell survival, proliferation, and growth. This compound has been shown to activate the Akt pathway. For instance, in intestinal goblet cells, this compound increases mucin secretion via Akt phosphorylation. Conversely, in the context of inflammation, such as in acetic acid-induced colitis, this compound has been observed to inhibit the pro-inflammatory PI3K/Akt pathway. This dual role suggests that this compound's effect on the PI3K/Akt pathway is context-dependent, promoting its cytoprotective functions while dampening inflammatory responses.

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is another critical downstream target. This compound activates the ERK1/2 pathway, which is essential for the induction of COX-2 expression, a key enzyme in prostaglandin synthesis that contributes to gastric mucosal protection. In the context of chemotherapy-induced cytotoxicity, this compound administration suppresses the harmful effects of agents like 5-fluorouracil and cisplatin by activating the ERK1/2 pathway, among others. Interestingly, in gastric cancer cells, this compound-induced phosphorylation of ERK2 has been linked to the expression of the cell cycle inhibitor p21, suggesting a role in suppressing cancer cell growth.

Diagram: Downstream Signaling Pathways Modulated by this compound

Caption: this compound activates PI3K/Akt and ERK pathways downstream of growth factor receptors, influencing cellular responses.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on the expression and activity of key molecules in growth factor signaling pathways.

Table 1: Effect of this compound on Gene and Protein Expression

| Target Molecule | Cell/Tissue Type | Change in Expression | Reference |

| VEGF | Rat gastric epithelial cells (RGM1) | 7.5-fold increase (mRNA) | |

| HB-EGF | Rat gastric epithelial cells (RGM1) | ~5-fold increase (mRNA) | |

| FGFR2 | Rat gastric epithelial cells (RGM1) | 4.4-fold increase (mRNA) | |

| IGF-1 | Rat gastric epithelial cells (RGM1) | 5-fold increase (mRNA) | |

| Cox2 | Rat gastric epithelial cells (RGM1) | 9.3-fold increase (mRNA) | |

| Cox2 | Rat gastric epithelial cells (RGM1) | ~6-fold increase (protein) | |

| EGF | Rat normal gastric mucosa | Significant increase (P < 0.001) | |

| EGF-R | Rat normal gastric mucosa | Significant increase (P < 0.001) | |

| HGF | Rat gastric ulcer tissue | Upregulation (mRNA) | |

| c-met | Rat gastric ulcer tissue | Upregulation (mRNA) | |

| MUC2 | Human intestinal goblet-like cells (LS174T) | Significant increase (mRNA) |

Table 2: Effect of this compound on Signaling Protein Activity

| Target Molecule | Cell/Tissue Type | Change in Activity | Reference |

| p-Akt | Human intestinal goblet-like cells (LS174T) | Significant increase | |

| PI3K | Rat colonic tissue (acetic acid-induced colitis) | 30.2% decrease in immunostaining | |

| p-AKT | Rat colonic tissue (acetic acid-induced colitis) | 44.2% decrease in immunostaining | |

| ERK2 | Human gastric cancer cells (AGS) | Increased phosphorylation | |

| Smad2/3 | Human gastric cancer cells (AGS) | Increased phosphorylation |

Experimental Protocols

This section details the methodologies employed in key studies investigating this compound's interaction with growth factor signaling.

Gene Expression Analysis (Microarray)

-

Objective: To identify genes activated by this compound in gastric epithelial cells.

-

Cell Line: Normal rat gastric epithelial cells (RGM1).

-

Treatment: Cells were treated with either vehicle or this compound.

-

Method: Gene expression was determined using Affymetrix rat genome U34A gene chip arrays. Data was analyzed using the GeneSpring program.

-

Validation: Activation of specific genes was confirmed by RT-PCR and Western blotting.

-

Reference:

Western Blotting for Protein Phosphorylation

-

Objective: To assess the effect of this compound on the phosphorylation of signaling proteins.

-

Cell Lines: Human intestinal goblet-like cells (LS174T) or human gastric cancer cells (AGS).

-

Treatment: Cells were treated with varying concentrations of this compound for specific durations.

-

Protocol:

-

Cell lysis to extract total protein.

-

Protein quantification using a BCA or Bradford assay.

-

Separation of proteins by SDS-PAGE.

-

Transfer of proteins to a PVDF or nitrocellulose membrane.

-

Blocking of the membrane with non-fat milk or BSA.

-

Incubation with primary antibodies specific for the phosphorylated form of the target protein (e.g., anti-p-Akt, anti-p-ERK).

-

Incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection of chemiluminescence using an imaging system.

-

The membrane was often stripped and re-probed with an antibody for the total protein as a loading control.

-

-

References:

In Vitro Angiogenesis Assay

-

Objective: To evaluate the direct effect of this compound on angiogenesis.

-

Cell Line: Rat gastric mucosal endothelial cells.

-

Method: The in vitro angiogenesis assay, likely a tube formation assay on Matrigel, was used.

-

Protocol:

-

Endothelial cells were seeded on a layer of Matrigel in the presence or absence of this compound.

-

After a specific incubation period, the formation of capillary-like structures (tubes) was observed and quantified under a microscope.

-

-

Result: this compound stimulated in vitro angiogenesis by approximately 240% compared to controls (P < 0.001).

-

Reference:

Immunohistochemistry

-

Objective: To determine the expression and localization of proteins in tissue samples.

-

Animal Model: Rats with acetic acid-induced gastric ulcers or colitis.

-

Treatment: Rats were administered this compound or a placebo.

-

Protocol:

-

Tissue samples were fixed, embedded in paraffin, and sectioned.

-

Sections were deparaffinized and rehydrated.

-

Antigen retrieval was performed.

-

Sections were incubated with primary antibodies against the target protein (e.g., EGF, EGF-R, PCNA, PI3K).

-

A secondary antibody conjugated to a detectable label (e.g., a fluorophore or an enzyme) was applied.

-

The signal was visualized and quantified using microscopy and image analysis software.

-

-

References:

Diagram: General Experimental Workflow for Investigating this compound's Effects

Caption: A generalized workflow for studying the molecular effects of this compound in vitro and in vivo.

Conclusion

This compound's interaction with growth factor signaling is a cornerstone of its therapeutic action. By upregulating the expression and activation of key growth factors and their receptors, such as EGFR, VEGF, FGF, and HGF, and modulating downstream pathways like PI3K/Akt and ERK, this compound orchestrates a pro-regenerative cellular response. This intricate network of interactions promotes cell proliferation, migration, angiogenesis, and mucin production, all of which are vital for mucosal defense and the healing of gastrointestinal lesions. A thorough understanding of these molecular mechanisms is essential for optimizing the clinical application of this compound and for the development of novel therapeutic strategies targeting these pathways.

References

- 1. This compound: overview of its mechanisms of action and efficacy in mucosal protection and ulcer healing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound treatment activates epidermal growth factor and its receptor expression in normal and ulcerated gastric mucosa in rats: one mechanism for its ulcer healing action? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound in gastric mucosal protection and healing: An Asian perspective - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacodynamics and Pharmacokinetics of Rebamipide: A Technical Guide

Rebamipide, a quinolinone derivative, is a gastroprotective agent with a multifaceted mechanism of action. This in-depth technical guide provides a comprehensive overview of the pharmacodynamics and pharmacokinetics of this compound, designed for researchers, scientists, and drug development professionals. The information is presented with a focus on quantitative data, detailed experimental methodologies, and the intricate signaling pathways involved in its therapeutic effects.

Pharmacodynamics: A Multifaceted Mechanism of Action

This compound exerts its gastroprotective and ulcer-healing effects through several distinct but interconnected mechanisms, rather than a single target. These actions collectively enhance the integrity of the gastric mucosa, promote tissue repair, and reduce inflammation.

Key Pharmacodynamic Actions:

-

Stimulation of Prostaglandin Synthesis: this compound increases the production of endogenous prostaglandin E2 (PGE2) in the gastric mucosa.[1][2][3] This is achieved through the induction of cyclooxygenase-2 (COX-2) expression.[4] Prostaglandins are crucial for maintaining mucosal blood flow, stimulating mucus and bicarbonate secretion, and promoting epithelial cell proliferation.[3]

-

Mucus Secretion and Glycoprotein Enhancement: The drug enhances the synthesis and secretion of gastric mucus and its glycoprotein components, forming a protective barrier against noxious substances.

-

Free Radical Scavenging: this compound possesses antioxidant properties, effectively scavenging reactive oxygen species (ROS) that contribute to mucosal damage and inflammation.

-

Anti-inflammatory Effects: It attenuates the activity of neutrophils and inhibits the production of pro-inflammatory cytokines such as interleukin-8 (IL-8) and tumor necrosis factor-alpha (TNF-α), which are often stimulated by factors like Helicobacter pylori or NSAIDs.

-

Epithelial Cell Proliferation and Migration: this compound promotes the healing of mucosal erosions and ulcers by stimulating the migration and proliferation of gastric epithelial cells. This is partly mediated by increasing the expression of Epidermal Growth Factor (EGF) and its receptor.

-

Angiogenesis: The drug promotes angiogenesis in the gastric mucosa, which is essential for the healing of ulcers.

Signaling Pathways

This compound's diverse pharmacodynamic effects are mediated through the activation of several intracellular signaling pathways.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion

The pharmacokinetic profile of this compound is characterized by its absorption pattern, high protein binding, and primary elimination through feces.

Quantitative Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of this compound in healthy adult males following a single oral dose of 100 mg.

| Parameter | Value | Reference |

| Time to Peak Plasma Concentration (Tmax) | ~2 hours | |

| Peak Plasma Concentration (Cmax) | ~210 ng/mL | |

| Elimination Half-life (t1/2) | ~1.5 - 2.0 hours | |

| Plasma Protein Binding | 98.4% - 98.6% | |

| Bioavailability | < 10% | |

| Excretion (Urine, unchanged) | ~10% |

Detailed Pharmacokinetic Profile

-

Absorption: this compound is a lipophilic and poorly water-soluble molecule, leading to its classification as a Biopharmaceutics Classification System (BCS) Class IV drug. Its absorption is poor in the acidic environment of the upper gastrointestinal tract and better in the lower GI tract, which can result in two distinct peaks in its plasma concentration profile. While food intake can slow the rate of absorption, it does not significantly affect the overall bioavailability.

-

Distribution: this compound exhibits a high affinity for plasma proteins, with 98.4-98.6% of the drug being bound. In preclinical studies using radiolabeled this compound in rats, the highest concentrations of the drug were found in the stomach, intestines, kidneys, and liver.

-

Metabolism: this compound undergoes minimal first-pass metabolism. The primary site of metabolism is the liver, where it is hydroxylated to 6-hydroxy-rebamipide and 8-hydroxy-rebamipide, mainly by the cytochrome P450 enzyme CYP3A4. Even at high concentrations, this compound has not been shown to have a significant impact on various cytochrome P450 subtype-mediated drug metabolism pathways, suggesting a low potential for drug-drug interactions.

-

Excretion: Following oral administration, approximately 10% of the dose is excreted unchanged in the urine. The remainder of the drug is eliminated in the feces, primarily as inactive metabolites.

Key Experimental Protocols

The understanding of this compound's pharmacodynamics and pharmacokinetics has been established through a variety of in-vivo and in-vitro experimental models.

Acetic Acid-Induced Gastric Ulcer Model in Rats

This model is widely used to evaluate the ulcer healing properties of this compound.

Methodology:

-

Male rats (e.g., Sprague-Dawley or Wistar) are fasted overnight with free access to water.

-

Under anesthesia, a laparotomy is performed to expose the stomach.

-

A solution of acetic acid (e.g., 20% or 75%) is injected into the subserosal layer of the gastric wall, typically at the junction of the fundus and antrum.

-

The abdominal incision is closed, and the animals are allowed to recover.

-

This compound or a vehicle control is administered orally for a specified period (e.g., 7, 14, or more days).

-

At the end of the treatment period, the animals are sacrificed, and the stomachs are removed.

-

The ulcerated area is measured, and tissue samples are collected for histological examination and biochemical assays (e.g., measurement of PGE2, IL-8, and malondialdehyde (MDA) levels).

Pharmacokinetic Studies in Healthy Volunteers

These studies are essential for determining the pharmacokinetic profile of this compound in humans.

Methodology:

-

Healthy adult male volunteers who meet the inclusion criteria are enrolled in the study.

-

The study is often designed as a randomized, single-dose, two-period, crossover study with a washout period between doses.

-

Following an overnight fast, subjects receive a single oral dose of this compound (e.g., 100 mg) with a standardized volume of water.

-

Blood samples are collected at predefined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours).

-

Plasma is separated by centrifugation and stored frozen until analysis.

-

The concentration of this compound in plasma samples is determined using a validated high-performance liquid chromatography (HPLC) method with either UV or fluorescence detection.

-

Pharmacokinetic parameters such as Cmax, Tmax, t1/2, and the area under the plasma concentration-time curve (AUC) are calculated from the concentration-time data.

In Vitro Prostaglandin E2 Synthesis Assay

This assay is used to confirm this compound's ability to stimulate PGE2 production in gastric mucosal cells.

Methodology:

-

A rat gastric mucosal cell line (e.g., RGM1) is cultured under standard conditions.

-

The cells are stimulated with various concentrations of this compound for a specified period.

-

The cell culture supernatant is collected.

-

The concentration of PGE2 in the supernatant is quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.

-

The expression of COX-2 can also be assessed at the mRNA and protein levels using RT-PCR and Western blotting, respectively.

Conclusion

This compound is a well-established gastroprotective agent with a complex and multifaceted pharmacodynamic profile that contributes to its efficacy in treating various gastric mucosal disorders. Its pharmacokinetic properties, including its absorption characteristics, high plasma protein binding, and metabolic pathway, are well-defined. The experimental models and protocols outlined in this guide provide a foundation for further research and development of this and similar therapeutic agents. The comprehensive understanding of this compound's mechanisms of action and disposition within the body is crucial for its optimal clinical use and for the exploration of its potential in new therapeutic areas.

References

- 1. ijpsonline.com [ijpsonline.com]

- 2. Pharmacokinetics and bioequivalence of two formulations of this compound 100-mg tablets: a randomized, single-dose, two-period, two-sequence crossover study in healthy Korean male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

Unveiling the Anti-Inflammatory Potential of Rebamipide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rebamipide, a quinolinone derivative, is a well-established gastroprotective agent with a growing body of evidence supporting its potent anti-inflammatory properties. Initially recognized for its ability to enhance mucosal defense mechanisms, extensive research has elucidated its multifaceted role in modulating key inflammatory pathways. This technical guide provides an in-depth exploration of the anti-inflammatory mechanisms of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its action on cellular signaling cascades. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Core Anti-Inflammatory Mechanisms of this compound

This compound exerts its anti-inflammatory effects through a combination of mechanisms, primarily centered around the inhibition of pro-inflammatory signaling pathways, reduction of inflammatory mediators, and suppression of immune cell activation.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. This compound has been shown to effectively suppress this pathway at multiple points.

A key mechanism of this compound's action is the inhibition of IκB-α phosphorylation. This prevents the degradation of the IκB-α inhibitory protein and the subsequent translocation of the active NF-κB p65 subunit into the nucleus. By sequestering NF-κB in the cytoplasm, this compound effectively blocks the transcription of target genes, including those for pro-inflammatory cytokines like IL-8. Studies have also demonstrated that this compound can inhibit the binding of NF-κB to its target DNA promoter sites, further attenuating the inflammatory cascade.

// Nodes TNFa [label="TNF-α", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TNFR [label="TNFR", fillcolor="#F1F3F4", fontcolor="#202124"]; IKK [label="IKK Complex", fillcolor="#FBBC05", fontcolor="#202124"]; IkBa_p65 [label="IκBα-p65/p50", fillcolor="#4285F4", fontcolor="#FFFFFF"]; p65_p50 [label="p65/p50 (NF-κB)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=oval, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Inflammatory_Genes [label="Pro-inflammatory\nGene Transcription\n(e.g., IL-8)", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; this compound [label="this compound", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges TNFa -> TNFR [label="Binds"]; TNFR -> IKK [label="Activates"]; IKK -> IkBa_p65 [label="Phosphorylates IκBα"]; IkBa_p65 -> p65_p50 [label="IκBα Degradation"]; p65_p50 -> Nucleus [label="Translocation"]; Nucleus -> Inflammatory_Genes [label="Promotes"]; this compound -> IKK [label="Inhibits", style=dashed, color="#EA4335", arrowhead=tee]; this compound -> p65_p50 [label="Blocks Nuclear\nTranslocation", style=dashed, color="#EA4335", arrowhead=tee];

// Invisible edges for layout {rank=same; TNFa; this compound} } caption: Inhibition of the NF-κB signaling pathway by this compound.

Modulation of Pro-Inflammatory Cytokines

This compound has been demonstrated to significantly reduce the production and expression of various pro-inflammatory cytokines. This includes a dose-dependent decrease in tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), interleukin-6 (IL-6), and interleukin-8 (IL-8). This broad-spectrum inhibition of key inflammatory messengers contributes to its therapeutic effects in various inflammatory conditions, from gastritis to ocular inflammation.

Regulation of Cyclooxygenase-2 (COX-2) and Prostaglandin Synthesis

This compound exhibits a dual role in the prostaglandin synthesis pathway. It stimulates the generation of endogenous prostaglandins, particularly prostaglandin E2 (PGE2), which plays a crucial role in mucosal protection. This is achieved, in part, through the transcriptional induction of cyclooxygenase-2 (COX-2). Paradoxically, while COX-2 is often associated with inflammation, its induction by this compound in the gastric mucosa appears to be a key component of its protective and healing properties.

Scavenging of Reactive Oxygen Species (ROS)

Oxidative stress is a major contributor to inflammation and tissue damage. This compound is a potent scavenger of reactive oxygen species (ROS), particularly hydroxyl radicals. This antioxidant activity helps to protect cells from oxidative damage and reduces the perpetuation of the inflammatory cycle.

Inhibition of Neutrophil Activation and Infiltration

Neutrophils are key cellular mediators of acute inflammation. This compound has been shown to inhibit several aspects of neutrophil function, including their activation, chemotaxis, and adhesion to endothelial cells. It can suppress the expression of adhesion molecules such as CD11b and CD18 on the surface of neutrophils, thereby reducing their ability to infiltrate inflamed tissues.

Quantitative Data on the Anti-Inflammatory Effects of this compound

The following tables summarize the quantitative effects of this compound on various inflammatory markers as reported in preclinical and clinical studies.

Table 1: Effect of this compound on Pro-Inflammatory Cytokines

| Cytokine | Model System | This compound Concentration/Dose | % Inhibition / Fold Change | Reference |

| IL-8 | TNF-α-stimulated HUVECs | 2 mM | Significant decrease | |

| IL-8 | H. pylori-stimulated gastric epithelial cells | 100-1000 µM | Significant inhibition | |

| TNF-α | Mouse corneal epithelial wound model | 2% eyedrop | Significantly lower vs. control | |

| IL-6 | PolyI:C-stimulated human conjunctival epithelial cells | Not specified | Suppression of production | |

| IL-1β | Particulate matter-induced ocular inflammation (rat) | 2% eyedrop | Marked reduction |

Table 2: Effect of this compound on Prostaglandin Synthesis and COX-2 Expression

| Parameter | Model System | This compound Dose | Fold Change | Reference |

| PGE2 Concentration | Mouse gastric tissue | 100 mg/kg | 1.4-fold increase | |

| COX-2 mRNA Expression | Mouse gastric tissue | 100 mg/kg | 2-fold increase | |

| COX-2 Protein Expression | Rat gastric mucosa | 5, 15, 50 mg/kg/day for 14 days | Dose-dependent enhancement |

Table 3: Effect of this compound on Neutrophil Function

| Parameter | Model System | This compound Concentration | Effect | Reference |

| Neutrophil Adhesion | Human neutrophils and endothelial cells | 10⁻⁵ and 10⁻⁶ M | Reduction | |

| CD18 Expression | Human neutrophils | 10⁻⁵ and 10⁻⁶ M | Reduction | |

| Superoxide Production | Isolated human neutrophils | Dose-dependent | Inhibition | |

| Chemotaxis | Isolated human neutrophils | Not specified | Suppression |

Detailed Experimental Protocols

This section provides an overview of the methodologies used in key experiments to investigate the anti-inflammatory properties of this compound.

Protocol 1: Assessment of NF-κB Inhibition in Human Umbilical Vein Endothelial Cells (HUVECs)

Objective: To determine the effect of this compound on TNF-α-induced NF-κB activation.

Methodology:

-

Cell Culture: HUVECs are cultured in appropriate media until confluent.

-

Treatment: Cells are pre-treated with varying concentrations of this compound for a specified time (e.g., 1 hour) before stimulation with TNF-α (e.g., 10 ng/mL).

-

Western Blot Analysis for IκB-α Phosphorylation:

-

Cell lysates are collected at various time points after TNF-α stimulation.

-

Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is probed with primary antibodies against phosphorylated IκB-α and total IκB-α, followed by HRP-conjugated secondary antibodies.

-

Bands are visualized using a chemiluminescence detection system.

-

-

Immunofluorescence for p65 Nuclear Translocation:

-

Cells grown on coverslips are fixed and permeabilized.

-

They are then incubated with a primary antibody against the NF-κB p65 subunit, followed by a fluorescently labeled secondary antibody.

-

Nuclei are counterstained with DAPI.

-

Images are captured using a fluorescence microscope to visualize the localization of p65.

-

// Nodes Start [label="Start: HUVEC Culture", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Treatment [label="Treatment:\n1. This compound Pre-treatment\n2. TNF-α Stimulation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Lysate [label="Cell Lysis and Protein Extraction", fillcolor="#FBBC05", fontcolor="#202124"]; SDS_PAGE [label="SDS-PAGE and Western Blot", fillcolor="#FBBC05", fontcolor="#202124"]; Probing [label="Antibody Probing:\n- p-IκBα\n- Total IκBα", fillcolor="#FBBC05", fontcolor="#202124"]; Detection [label="Chemiluminescence Detection and Analysis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Fixation [label="Cell Fixation and Permeabilization", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Immunostaining [label="Immunofluorescence Staining:\n- p65 Subunit\n- DAPI", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Microscopy [label="Fluorescence Microscopy and Imaging", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Treatment; Treatment -> Lysate; Lysate -> SDS_PAGE; SDS_PAGE -> Probing; Probing -> Detection; Treatment -> Fixation; Fixation -> Immunostaining; Immunostaining -> Microscopy; } caption: Workflow for assessing NF-κB inhibition.

Protocol 2: Quantification of Pro-Inflammatory Cytokines by ELISA

Objective: To measure the effect of this compound on the production of pro-inflammatory cytokines.

Methodology:

-

Cell Culture and Stimulation: Appropriate cells (e.g., gastric epithelial cells, macrophages) are cultured and stimulated with an inflammatory agent (e.g., H. pylori extract, LPS) in the presence or absence of this compound.

-

Supernatant Collection: Culture supernatants are collected at designated time points.

-

ELISA Procedure:

-

A 96-well plate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-IL-8).

-

The plate is blocked to prevent non-specific binding.

-

Samples and standards are added to the wells.

-

A detection antibody conjugated to an enzyme (e.g., HRP) is added.

-

A substrate solution is added, and the color development is measured using a microplate reader.

-

Cytokine concentrations are calculated based on the standard curve.

-

Protocol 3: Measurement of Reactive Oxygen Species (ROS) Production

Objective: To assess the ROS scavenging activity of this compound.

Methodology:

-

Cell Loading: Cells (e.g., neutrophils) are loaded with a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

-

Treatment and Stimulation: Cells are treated with this compound and then stimulated with an ROS-inducing agent (e.g., PMA, H₂O₂).

-

Fluorescence Measurement: The fluorescence intensity is measured over time using a fluorometer or a fluorescence microscope. An increase in fluorescence indicates the oxidation of DCFH to the highly fluorescent DCF by ROS.

Signaling Pathways and Logical Relationships

The anti-inflammatory actions of this compound involve a complex interplay of various signaling pathways. The following diagrams illustrate these relationships.

// Nodes this compound [label="this compound", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; NFkB [label="NF-κB Pathway", fillcolor="#4285F4", fontcolor="#FFFFFF"]; COX2 [label="COX-2 Expression", fillcolor="#FBBC05", fontcolor="#202124"]; PGE2 [label="Prostaglandin E2\nSynthesis", fillcolor="#FBBC05", fontcolor="#202124"]; ROS [label="Reactive Oxygen\nSpecies (ROS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Neutrophil [label="Neutrophil Activation\n& Infiltration", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cytokines [label="Pro-inflammatory\nCytokine Production\n(TNF-α, IL-6, IL-8)", shape=note, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Mucosal_Protection [label="Mucosal Protection\n& Healing", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges this compound -> NFkB [label="Inhibits", style=dashed, color="#EA4335", arrowhead=tee]; this compound -> COX2 [label="Induces"]; this compound -> ROS [label="Scavenges", style=dashed, color="#EA4335", arrowhead=tee]; this compound -> Neutrophil [label="Inhibits", style=dashed, color="#EA4335", arrowhead=tee]; NFkB -> Cytokines [label="Promotes"]; COX2 -> PGE2 [label="Leads to"]; PGE2 -> Mucosal_Protection [label="Promotes"]; ROS -> Inflammation [label="Promotes"]; Neutrophil -> Inflammation [label="Promotes"]; Cytokines -> Inflammation [label="Promotes"]; this compound -> Inflammation [style=invis]; // for layout } caption: Overview of this compound's anti-inflammatory mechanisms.

Conclusion